Allysine

Vue d'ensemble

Description

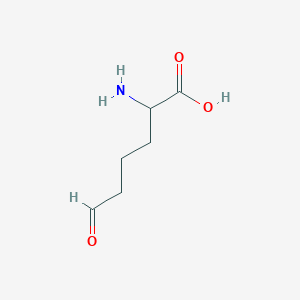

Allysine is an alpha-amino acid consisting of lysine having an oxo group in place of the side-chain amino group. It is a tautomer of an this compound zwitterion.

2-Azaniumyl-6-oxohexanoate is a natural product found in Caenorhabditis elegans with data available.

Activité Biologique

Allysine is an aldehyde derivative of lysine, playing a crucial role in the formation of crosslinks in collagen and elastin, which are essential for maintaining the structural integrity of connective tissues. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and implications in various physiological and pathological contexts.

This compound is formed through the oxidative deamination of lysine residues, a reaction catalyzed by lysyl oxidase (LOX) enzymes. This process not only generates this compound but also hydroxythis compound from hydroxylysine residues. The resulting this compound can react with the ε-amino group of adjacent lysine residues to form stable crosslinks via Schiff base formation, contributing to the stability and functionality of collagen fibers .

Table 1: Comparison of this compound and Hydroxythis compound

| Property | This compound | Hydroxythis compound |

|---|---|---|

| Chemical Structure | Aldehyde form of lysine | Hydroxylated aldehyde form |

| Formation | From lysine via LOX | From hydroxylysine via LOX |

| Crosslinking Ability | High | Moderate |

| Role in Collagen | Major contributor to crosslinking | Minor contributor |

Biological Functions

- Collagen Crosslinking : this compound plays a pivotal role in stabilizing collagen fibrils through intermolecular crosslinking, which is vital for tissue strength and elasticity. The formation of pyridinoline crosslinks from this compound is particularly important in mature collagen fibers, influencing their mechanical properties .

- Fibrosis : Elevated levels of this compound have been associated with fibrotic diseases, where excessive collagen deposition occurs. Research indicates that this compound can serve as a biomarker for fibrogenesis, aiding in the diagnosis and monitoring of conditions such as liver fibrosis and pulmonary fibrosis .

- Cell Signaling : this compound's ability to form covalent bonds with proteins suggests a role in cell signaling pathways. It may influence cellular responses by modifying protein interactions or stability, although specific pathways remain to be fully elucidated.

Case Study 1: this compound as a Biomarker in Fibrosis

A study highlighted the potential of this compound as a biomarker for assessing fibrotic conditions. Elevated urinary levels of this compound were correlated with increased fibrosis severity in patients with chronic liver disease. This suggests that monitoring this compound levels could provide insights into disease progression and treatment efficacy .

Case Study 2: Genetic Encoding of this compound

Research utilizing genetically encoded this compound has demonstrated its utility in studying protein modifications. By incorporating this compound into proteins in E. coli, researchers were able to investigate the effects of lysine dimethylation on histone modifications, revealing insights into epigenetic regulation mechanisms .

Future Directions

The biological activity of this compound presents numerous avenues for future research:

- Therapeutic Applications : Investigating this compound's role in tissue engineering and regenerative medicine could lead to novel therapies for repairing damaged tissues.

- Disease Mechanisms : Understanding how this compound contributes to pathologies like fibrosis could inform targeted treatments that mitigate excessive collagen deposition.

- Biomarker Development : Further studies are needed to validate this compound as a reliable biomarker for various diseases, enhancing diagnostic capabilities.

Applications De Recherche Scientifique

Biochemical Modifications and Drug Design

Allysine plays a crucial role in the modification of proteins and peptides. Recent studies have demonstrated that this compound can be synthesized through biomimetic methods, allowing for selective oxidation of dimethyl lysine residues in peptides. This method is advantageous for late-stage functionalization, enabling the introduction of various tags for drug development and therapeutic applications.

-

Case Study: Biomimetic Synthesis

A study reported the first chemical method for synthesizing this compound by selectively oxidizing dimethyl lysine. This approach allows for high conversion rates and the potential to generate a variety of pharmaceutically active compounds with tailored properties . - Table: Comparison of Synthesis Methods for this compound

| Method | Conversion Rate | Applications |

|---|---|---|

| Biomimetic (Selective Oxidation) | Up to 87% | Drug design, peptide modification |

| Traditional Methods | Variable | Limited functionalization options |

Role in Fibrogenesis and Disease Modeling

This compound is a significant biomarker in fibrogenesis, particularly in conditions such as pancreatic ductal adenocarcinoma (PDAC). The formation of this compound residues on collagen proteins is indicative of fibrotic responses in tumors.

- Case Study: Molecular MRI

Research utilizing an this compound-targeted molecular MRI probe has shown promise in quantifying fibrogenesis in pancreatic tumors. The study found that levels of this compound increased significantly after chemotherapy treatment, providing a non-invasive method to predict treatment responses . This application highlights this compound's potential as a diagnostic tool in oncology.

Material Science Applications

In material science, this compound is being explored for its ability to form cross-links between polymer chains, enhancing the mechanical properties of materials.

- Case Study: Tropoelastin Modification

Research indicates that introducing this compound into tropoelastin structures results in altered mechanical properties and structural variability compared to wild-type elastin. This modification could lead to advancements in biomaterials used for tissue engineering .

Imaging Technologies

This compound's reactivity has led to its incorporation into imaging probes designed for detecting fibrosis. These probes can provide insights into pathological processes and assist in monitoring disease progression.

Propriétés

IUPAC Name |

2-amino-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-5(6(9)10)3-1-2-4-8/h4-5H,1-3,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXYTQPNNXGICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862802 | |

| Record name | Allysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1962-83-0 | |

| Record name | Allysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1962-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001962830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.